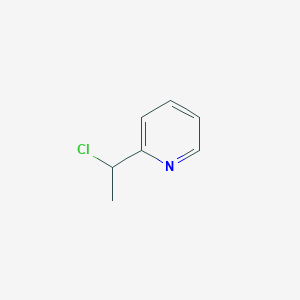

2-(1-Chloroethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-chloroethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-6(8)7-4-2-3-5-9-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBVIIQZRLPHGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506498 | |

| Record name | 2-(1-Chloroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10445-92-8 | |

| Record name | 2-(1-Chloroethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10445-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Chloroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Chloroethylpyridines

2-(2-Chloroethyl)pyridine and its Hydrochloride Salt

Chemical Properties and Structure

2-(2-Chloroethyl)pyridine is a pyridine derivative with a chloroethyl substituent at the 2-position. It is often handled as its hydrochloride salt to improve stability.

| Property | 2-(2-Chloroethyl)pyridine | 2-(2-Chloroethyl)pyridine hydrochloride |

| Molecular Formula | C₇H₈ClN[1] | C₇H₉Cl₂N[2] |

| Molecular Weight | 141.60 g/mol [1][3] | 178.06 g/mol [2] |

| CAS Number | 16927-00-7[1] | 4226-37-3[2] |

| IUPAC Name | 2-(2-chloroethyl)pyridine[1] | 2-(2-chloroethyl)pyridine;hydrochloride |

| SMILES | C1=CC=NC(=C1)CCCl[3] | ClCCC1=NC=CC=C1.[H]Cl[4] |

| InChI Key | FVPGJXXACUQQGV-UHFFFAOYSA-N[1] | UCZKIFBRVWUSTF-UHFFFAOYSA-N |

Experimental Protocols: Synthesis

A common synthetic route to 2-(chloromethyl)pyridine hydrochloride, a related compound, involves a multi-step process starting from 2-methylpyridine. This can be adapted for other chloroalkylpyridines.

Synthesis of 2-(Chloromethyl)pyridine Hydrochloride from 2-Methylpyridine [3][5][6]

This synthesis is a four-step process:

-

N-Oxidation of 2-Methylpyridine: 2-Methylpyridine is reacted with hydrogen peroxide in acetic acid to form 2-methylpyridine N-oxide.

-

Acetoxylation: The N-oxide is then reacted with acetic anhydride to yield 2-acetoxymethylpyridine.

-

Hydrolysis: The acetate is hydrolyzed to 2-pyridinemethanol.

-

Chlorination: Finally, 2-pyridinemethanol is reacted with thionyl chloride to produce 2-(chloromethyl)pyridine hydrochloride.

Detailed Experimental Protocol: [3][6]

-

Step 1: N-Oxidation

-

To a solution of 2-methylpyridine (1.0 eq) in glacial acetic acid, add hydrogen peroxide (1.3-1.5 eq) dropwise while maintaining the temperature between 70-80°C.

-

Stir the reaction mixture for 10-14 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Step 2: Acetoxylation

-

To the 2-methylpyridine N-oxide, add glacial acetic acid (1.5-2.0 eq).

-

Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

-

-

Step 3: Hydrolysis

-

Hydrolyze the resulting 2-acetoxymethylpyridine using an aqueous solution of sodium hydroxide (25%) for 2-3 hours.

-

Monitor the conversion to 2-pyridinemethanol by TLC.

-

-

Step 4: Chlorination

-

React the 2-pyridinemethanol with thionyl chloride (1.1-1.3 eq) in a suitable solvent like methanol.

-

The product, 2-chloromethylpyridine hydrochloride, will precipitate and can be collected by filtration.

-

Logical Workflow for the Synthesis of 2-(Chloromethyl)pyridine Hydrochloride

Synthesis of 2-(Chloromethyl)pyridine HCl

Reactivity and Biological Activity

The primary site of reactivity for 2-(2-chloroethyl)pyridine is the ethyl chloride group, which is susceptible to nucleophilic substitution reactions. This makes it a useful building block in organic synthesis.

Information on specific biological signaling pathways for 2-(2-chloroethyl)pyridine is limited. However, pyridine derivatives are known to exhibit a wide range of biological activities.[7][8]

2-(Chloromethyl)pyridine and its Hydrochloride Salt

Chemical Properties and Structure

2-(Chloromethyl)pyridine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[9] It is commonly used in its more stable hydrochloride salt form.

| Property | 2-(Chloromethyl)pyridine | 2-(Chloromethyl)pyridine hydrochloride |

| Molecular Formula | C₆H₆ClN[5][10] | C₆H₇Cl₂N[9] |

| Molecular Weight | 127.57 g/mol [5][10] | 164.03 g/mol [9] |

| CAS Number | 4377-33-7[10] | 6959-47-3[9] |

| IUPAC Name | 2-(chloromethyl)pyridine[10] | 2-(chloromethyl)pyridine;hydrochloride[8] |

| SMILES | C1=CC=NC(=C1)CCl[10] | C1=CC=NC(=C1)CCl.Cl[9] |

| InChI Key | NJWIMFZLESWFIM-UHFFFAOYSA-N[10] | JPMRGPPMXHGKRO-UHFFFAOYSA-N[9] |

| Appearance | Colorless to pale yellow liquid[5] or white solid[10] | Off-white chunky solid[8] |

| Melting Point | 79 °C (solid)[10] | 120-124 °C |

| Boiling Point | 192 °C[5] | - |

| Density | 1.130 g/cm³[5] | - |

| Solubility | Soluble in organic solvents like ethanol, methanol, and chloroform; limited solubility in water.[5] | Soluble in water.[8] |

Experimental Protocols: Synthesis

Besides the multi-step synthesis from 2-methylpyridine described above, 2-(chloromethyl)pyridine can also be prepared by direct chlorination or from 2-picoline-N-oxide.

Synthesis from 2-Picoline-N-Oxide [10][11]

A highly selective method involves the reaction of 2-picoline-N-oxide with phosphoryl chloride in the presence of triethylamine.[10][11]

Detailed Experimental Protocol: [11]

-

Phosphoryl chloride is reacted with 2-picoline-N-oxide in the presence of triethylamine.

-

This reaction gives 2-chloromethylpyridine in high conversion (90%) and selectivity (98%).

General Nucleophilic Substitution Workflow

References

- 1. 2-(2-Chloroethyl)pyridine | C7H8ClN | CID 199468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]

- 4. 2-(2-chloroethyl)pyridine hydrochloride 97% | CAS: 4226-37-3 | AChemBlock [achemblock.com]

- 5. Page loading... [guidechem.com]

- 6. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-(Chloromethyl)pyridine | 4377-33-7 | Benchchem [benchchem.com]

- 10. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-(1-Chloroethyl)pyridine from 2-Vinylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(1-chloroethyl)pyridine from 2-vinylpyridine. The core of this process is the hydrochlorination of the vinyl group, a classic example of an electrophilic addition reaction. This document details the theoretical background, experimental protocol, and key data associated with this transformation.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its synthesis from the readily available 2-vinylpyridine is a direct and efficient route. The reaction proceeds via the addition of hydrogen chloride across the double bond of the vinyl group. According to Markovnikov's rule, the proton (H+) from HCl adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of a more stable secondary carbocation adjacent to the pyridine ring. The subsequent attack of the chloride ion (Cl-) on this carbocation yields the desired product, this compound.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from 2-vinylpyridine is an electrophilic addition reaction. The general mechanism is depicted below.

Caption: Reaction pathway for the synthesis of this compound.

The reaction is initiated by the electrophilic attack of a proton from hydrogen chloride on the vinyl group of 2-vinylpyridine. This protonation occurs at the terminal carbon of the double bond, leading to the formation of a more stable secondary carbocation at the benzylic-like position. The electron-donating character of the pyridine ring can further stabilize this intermediate. Finally, the chloride anion acts as a nucleophile, attacking the carbocation to form the final product, this compound.

Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of this compound from 2-vinylpyridine is not extensively documented in readily available literature, a general procedure can be derived from the principles of hydrochlorination of vinylarenes. The following protocol is a representative method.

Materials:

-

2-Vinylpyridine

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Hydrogen chloride gas

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube, dissolve 2-vinylpyridine (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cease the introduction of HCl gas.

-

Carefully quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that the yield is an estimated value based on similar reactions and may vary depending on the specific reaction conditions.

| Parameter | Value |

| Reactant | 2-Vinylpyridine |

| Reagent | Hydrogen Chloride (gas) |

| Solvent | Anhydrous Diethyl Ether |

| Temperature | 0 °C |

| Reaction Time | 1-3 hours (monitor by TLC) |

| Product | This compound |

| Theoretical Yield | Varies based on scale |

| Estimated Actual Yield | 70-85% |

Experimental Workflow

The logical flow of the experimental procedure is outlined in the following diagram.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Hydrogen Chloride Gas: HCl is a corrosive and toxic gas. This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, and a lab coat) must be worn.

-

2-Vinylpyridine: This compound is flammable and toxic. Handle with care and avoid inhalation and skin contact.

-

Anhydrous Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of this compound from 2-vinylpyridine via hydrochlorination is a straightforward and efficient method for producing a valuable synthetic intermediate. This guide provides the fundamental knowledge, a detailed experimental protocol, and expected outcomes to aid researchers in the successful execution of this reaction. Adherence to safety protocols is paramount throughout the experimental process.

Spectroscopic Data for 2-(1-Chloroethyl)pyridine: A Technical Overview

Comprehensive searches for experimental spectroscopic data (NMR, IR, and MS) for 2-(1-Chloroethyl)pyridine have yielded no direct observational data for this specific compound within publicly available chemical databases. The information presented herein is based on data for the closely related and more readily documented isomer, 2-(chloromethyl)pyridine and its hydrochloride salt, which can serve as a valuable proxy for understanding the spectroscopic characteristics of chloro-substituted ethylpyridines.

While specific spectral data for this compound is not available, this guide provides a detailed analysis of the spectroscopic data for 2-(chloromethyl)pyridine hydrochloride, a structurally similar compound. This information is intended to offer researchers, scientists, and drug development professionals a foundational understanding of the expected spectral features of chloroalkyl-substituted pyridines. The experimental protocols and data interpretation provided can be adapted for the analysis of this compound should it be synthesized or become commercially available.

Spectroscopic Data Summary for Analogous Compound: 2-(Chloromethyl)pyridine Hydrochloride

To provide a framework for the spectroscopic analysis of this compound, the following tables summarize the available data for 2-(chloromethyl)pyridine hydrochloride (CAS RN: 6959-47-3).

Table 1: ¹H NMR Spectroscopic Data for 2-(Chloromethyl)pyridine Hydrochloride

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.821 | d | H-6 |

| 8.525 | d | H-4 |

| 8.152 | t | H-5 |

| 7.994 | t | H-3 |

| 5.245 | s | -CH₂Cl |

Note: Data recorded in CDCl₃ at 90 MHz. The assignments are based on typical chemical shifts for pyridine derivatives.

Table 2: Mass Spectrometry Data for 2-(Chloromethyl)pyridine Hydrochloride

| m/z | Relative Intensity (%) | Proposed Fragment |

| 127 | 100.0 | [M]⁺ (Molecular Ion of free base) |

| 92 | 58.2 | [M-Cl]⁺ |

| 65 | 35.1 | [C₅H₅]⁺ |

| 129 | 32.7 | [M+2]⁺ (³⁷Cl isotope peak) |

| 78 | 20.0 | [C₅H₄N]⁺ |

Note: Electron Ionization (EI) mass spectrometry data.

Table 3: Infrared (IR) Spectroscopy Data for 2-(Chloromethyl)pyridine Hydrochloride

-

~3100-3000 cm⁻¹: C-H stretching (aromatic)

-

~1600-1450 cm⁻¹: C=C and C=N stretching (pyridine ring)

-

~1200-1000 cm⁻¹: C-H in-plane bending

-

~800-700 cm⁻¹: C-H out-of-plane bending

-

~750-650 cm⁻¹: C-Cl stretching

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data for 2-(chloromethyl)pyridine hydrochloride are not explicitly provided in a single source. However, based on standard laboratory practices, the following generalized protocols can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹H NMR spectrum of 2-(chloromethyl)pyridine hydrochloride would typically be acquired by dissolving approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The spectrum would be recorded on a spectrometer operating at a frequency of 90 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a direct insertion probe or following separation by gas chromatography (GC). The molecules are then ionized by a beam of electrons, and the resulting charged fragments are separated by their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

IR spectra can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like 2-(chloromethyl)pyridine hydrochloride, the potassium bromide (KBr) disc method is common. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disc, which is then placed in the spectrometer's sample holder.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Logical Relationship of Spectroscopic Data

The interpretation of spectroscopic data involves a logical progression from identifying key features to elucidating the chemical structure.

An In-depth Technical Guide to 2-(1-Chloroethyl)pyridine and Its Isomers

Disclaimer: The compound 2-(1-Chloroethyl)pyridine is not readily commercially available and limited specific data exists in the public domain. This guide provides comprehensive information on its closely related and well-documented isomers, 2-(2-Chloroethyl)pyridine and 2-(Chloromethyl)pyridine, which are of significant interest to researchers, scientists, and drug development professionals. A theoretical synthesis of the title compound is also presented.

Core Compounds and Physicochemical Properties

Due to the scarcity of data for this compound, this section details the properties of its key isomers. This information is crucial for understanding their reactivity, handling, and potential applications.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| 2-(Chloromethyl)pyridine | 4377-33-7 | C₆H₆ClN | 127.57 | White solid |

| 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 | C₆H₇Cl₂N | 164.03 | Solid |

| 2-(2-Chloroethyl)pyridine hydrochloride | 4226-37-3 | C₇H₉Cl₂N | 178.06 | Not specified |

| 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 | C₆H₅Cl₂N | 162.01 | Not specified |

Synthesis and Experimental Protocols

The synthesis of chloro-substituted pyridine derivatives is a critical process in the development of various pharmaceutical and agrochemical compounds. Below are established protocols for the synthesis of 2-(Chloromethyl)pyridine hydrochloride, a closely related isomer to the topic of interest.

Synthesis of 2-(Chloromethyl)pyridine hydrochloride from 2-Methylpyridine

A multi-step synthesis starting from 2-methylpyridine is a common route to produce 2-(chloromethyl)pyridine hydrochloride.[1]

Step 1: Synthesis of 2-Methylpyridine N-oxide

-

Materials: 2-methylpyridine, acetic acid, hydrogen peroxide.

-

Procedure: To a solution of 2-methylpyridine in acetic acid, hydrogen peroxide is added dropwise while maintaining the temperature between 70-80°C. The reaction mixture is stirred for 10-14 hours.[1]

Step 2: Synthesis of 2-Pyridinemethanol

-

The intermediate 2-methylpyridine N-oxide is rearranged and hydrolyzed to form 2-pyridinemethanol.

Step 3: Chlorination to 2-(Chloromethyl)pyridine hydrochloride

-

Materials: 2-Pyridinemethanol, thionyl chloride (SOCl₂).

-

Procedure: 2-Pyridinemethanol is treated with thionyl chloride. The reaction is typically performed in an inert solvent and heated to reflux to ensure complete conversion. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.[2]

Proposed Synthesis of this compound

A plausible synthetic route to the title compound, this compound, would involve the chlorination of 2-(1-Hydroxyethyl)pyridine.

Step 1: Synthesis of 2-(1-Hydroxyethyl)pyridine

-

This precursor can be synthesized by the reduction of 2-acetylpyridine.

Step 2: Chlorination of 2-(1-Hydroxyethyl)pyridine

-

Materials: 2-(1-Hydroxyethyl)pyridine, a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Procedure: 2-(1-Hydroxyethyl)pyridine would be reacted with the chlorinating agent, likely in an inert solvent and under controlled temperature conditions to prevent side reactions. The product, this compound, would then be isolated and purified using standard laboratory techniques.

Reactivity and Signaling Pathways

The chloroalkylpyridine scaffold is a versatile building block in organic synthesis, primarily due to the reactivity of the chloroalkyl group, which makes it an excellent electrophile.[3]

General Reactivity

-

Nucleophilic Substitution: The chlorine atom in the ethyl or methyl side chain is a good leaving group, making these compounds susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, which is a key step in the synthesis of more complex molecules with potential biological activity.

-

Alkylation Agent: 2-(Chloromethyl)pyridine hydrochloride is used as an alkylating agent. For instance, it can be used in the alkylation of p-tert-butylcalix[3]arene to generate various pyridinyl homologues.[4]

Role in Synthesis of Bioactive Molecules

Pyridine derivatives are integral to many areas of drug discovery and development. The chloromethyl and chloroethyl pyridine isomers serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] While specific signaling pathways involving this compound are not documented, its structural motifs are present in molecules with known biological activities.

Below is a conceptual workflow illustrating the role of a chloroalkylpyridine as a synthetic intermediate.

Caption: Synthetic workflow from a precursor to a complex molecule.

Analytical Methods

The characterization and quantification of chloro-substituted pyridines are essential for quality control in research and manufacturing. A variety of analytical techniques can be employed.

| Analytical Technique | Principle | Primary Applications |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Purity determination, assay for potency, stability testing, and impurity profiling.[5] |

| Gas Chromatography (GC) | Separation based on the volatility of the analyte as it is carried by an inert gas mobile phase through a stationary phase. | Analysis of volatile impurities.[6] |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Molecular weight determination and structural elucidation, often coupled with HPLC (LC-MS) or GC (GC-MS).[7] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure based on the interaction of atomic nuclei with an external magnetic field. | Unambiguous structural confirmation.[7] |

Example HPLC Method Parameters

For the analysis of a related compound, the following HPLC parameters could be used as a starting point for method development:

-

Column: Hypersil BDS C18 (50 mm × 4.6 mm, 3 µm)

-

Mobile Phase: A mixture of buffer (e.g., 10 mM ammonium acetate) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength determined by the UV spectrum of the analyte (e.g., 210 nm).

The logical workflow for developing and validating such an analytical method is depicted below.

Caption: Workflow for analytical method development and validation.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 4. 2-氯甲基吡啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. benchchem.com [benchchem.com]

Stability and Storage of 2-(1-Chloroethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(1-Chloroethyl)pyridine and its commonly used hydrochloride salt. Understanding the chemical stability of this reagent is critical for ensuring its integrity in experimental and drug development workflows, as its degradation can lead to inconsistent results and the formation of impurities. This document summarizes key stability data, outlines potential degradation pathways, and provides a general protocol for stability assessment.

Overview of Chemical Stability

This compound, particularly in its hydrochloride salt form (2-(chloromethyl)pyridine hydrochloride), is a reactive alkylating agent. Its stability is significantly influenced by the presence of nucleophiles, temperature, and moisture. The primary form discussed in available literature is the hydrochloride salt, which offers improved stability and handling characteristics over the free base. While the free base is often an oil, the hydrochloride salt is a crystalline solid.[1]

General Stability Profile:

-

Solid State: The hydrochloride salt is generally stable when stored under the recommended conditions.[2]

-

In Solution: The compound is susceptible to degradation in the presence of nucleophilic solvents.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality of this compound. The following conditions are recommended based on safety data sheets and product information.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool and shaded area. | Minimizes thermal degradation. |

| Atmosphere | Keep under an inert gas. | Protects against atmospheric moisture and oxygen. |

| Moisture | Protect from moisture. | The compound is susceptible to hydrolysis. |

| Container | Keep container tightly closed. Use original, properly sealed containers.[3] Avoid aluminum or galvanized containers.[3][4] | Prevents exposure to air and moisture. Prevents reaction with certain metals. |

| Security | Store locked up.[5] | Due to its hazardous nature. |

Handling Precautions:

-

Avoid contact with skin, eyes, and clothing.

-

Use in a well-ventilated area or under a local exhaust.[3]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a face shield.[3][6]

-

Wash hands thoroughly after handling.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively detailed in the provided search results, information on the analogous compound, 2-(chloromethyl)pyrimidine hydrochloride, offers significant insight into its likely reactivity. The primary degradation mechanism is nucleophilic substitution at the chloromethyl group, which is activated by the electron-withdrawing nature of the pyridine ring.

Key Degradation Reactions:

-

Hydrolysis: In the presence of water, the compound is expected to hydrolyze to form 2-(hydroxymethyl)pyridine. This is a common degradation pathway for chloromethylated heterocyclic compounds.

-

Alcoholysis: When dissolved in alcoholic solvents (e.g., methanol, ethanol), the corresponding ether can be formed (e.g., 2-(methoxymethyl)pyridine or 2-(ethoxymethyl)pyridine).

These degradation pathways are critical to consider when choosing solvents for stock solutions or reaction media.

References

- 1. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]

- 2. aaronchem.com [aaronchem.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. 2-(Chloromethyl)pyridine Hydrochloride, 25G | Labscoop [labscoop.com]

- 6. 2-(Chloromethyl)pyridine hydrochloride 0.98 2-Picolyl chloride hydrochloride [sigmaaldrich.com]

Reactivity of the Chloroethyl Group in 2-(1-Chloroethyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chloroethyl group in 2-(1-chloroethyl)pyridine. Due to a scarcity of direct experimental data for this specific isomer, this document leverages established principles of physical organic chemistry and draws analogies from related compounds, such as 2-(2-chloroethyl)pyridine and other benzylic-like halides, to predict its chemical behavior. The guide covers probable synthetic routes, detailed mechanistic discussions of nucleophilic substitution and elimination reactions, and the potential role of the pyridine nitrogen in influencing these pathways. Particular attention is given to the factors determining the competition between S(_N)1, S(_N)2, E1, and E2 mechanisms. This document aims to serve as a foundational resource for researchers interested in the application of this compound in synthetic chemistry and drug development.

Introduction

Pyridine derivatives are fundamental scaffolds in medicinal chemistry and materials science, valued for their unique electronic properties and diverse functionalization potential.[1] Halogenated alkylpyridines, in particular, are versatile intermediates for introducing the pyridine moiety into larger molecular frameworks. While the reactivity of isomers like 2-(chloromethyl)pyridine and 2-(2-chloroethyl)pyridine is relatively well-documented, this compound presents a unique case. The placement of the chlorine atom on the α-carbon of the ethyl group, adjacent to the pyridine ring, creates a secondary, benzylic-like halide. This structure suggests a rich and nuanced reactivity profile, with a delicate balance between substitution and elimination pathways. Understanding this reactivity is crucial for harnessing its synthetic potential.

Synthesis of this compound

Route A: From 2-Acetylpyridine

A plausible and common approach involves the reduction of a ketone to a secondary alcohol, followed by chlorination.

Step 1: Reduction of 2-Acetylpyridine to 1-(Pyridin-2-yl)ethanol 2-Acetylpyridine can be reduced to 1-(pyridin-2-yl)ethanol using a mild reducing agent such as sodium borohydride (NaBH(_4)) in an alcoholic solvent.

Step 2: Chlorination of 1-(Pyridin-2-yl)ethanol The resulting alcohol can be converted to the corresponding chloride using various chlorinating agents. Thionyl chloride (SOCl(_2)) is a common reagent for this transformation. The reaction likely proceeds through a chlorosulfite intermediate.

Experimental Protocol (Proposed):

-

Reduction: To a solution of 2-acetylpyridine (1.0 eq.) in methanol at 0 °C, add sodium borohydride (1.1 eq.) portion-wise. Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude 1-(pyridin-2-yl)ethanol by distillation or chromatography.

-

Chlorination: To a solution of 1-(pyridin-2-yl)ethanol (1.0 eq.) in an inert solvent like dichloromethane at 0 °C, add thionyl chloride (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Carefully quench the reaction with a saturated sodium bicarbonate solution. Extract the product and purify by distillation under reduced pressure.

Route B: From 2-Vinylpyridine

An alternative route is the hydrochlorination of 2-vinylpyridine. This reaction is expected to follow Markovnikov's rule, with the proton adding to the less substituted carbon of the vinyl group and the chloride anion adding to the more substituted carbon, which is stabilized by the adjacent pyridine ring.

Experimental Protocol (Proposed):

-

Dissolve 2-vinylpyridine in a suitable inert solvent.

-

Bubble dry hydrogen chloride gas through the solution at a controlled temperature (e.g., 0 °C).

-

Monitor the reaction by GC-MS or NMR until the starting material is consumed.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be purified by distillation.

Diagram of Synthetic Pathways

Caption: Proposed synthetic routes to this compound.

Reactivity of the Chloroethyl Group

The reactivity of the chloroethyl group in this compound is dictated by its position on a secondary carbon atom adjacent to an electron-withdrawing pyridine ring. This structure allows for competition between nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions.

Nucleophilic Substitution Reactions

The carbon-chlorine bond is polarized, rendering the α-carbon electrophilic and susceptible to attack by nucleophiles.

The S(_N)2 pathway involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon center is chiral. This mechanism is favored by:

-

Strong, unhindered nucleophiles.

-

Polar aprotic solvents.

-

Less substituted electrophilic centers.

For this compound, the secondary nature of the carbon presents some steric hindrance compared to a primary halide like 2-(chloromethyl)pyridine, but it is still accessible to many nucleophiles.

The S(_N)1 pathway proceeds through a carbocation intermediate. The stability of this intermediate is the primary determinant of the reaction rate. The carbocation formed from this compound would be at the benzylic-like position, stabilized by resonance with the pyridine ring. This mechanism is favored by:

-

Weak nucleophiles (solvolysis conditions).

-

Polar protic solvents that can solvate both the carbocation and the leaving group.

-

Substrates that form stable carbocations.

The electron-withdrawing nature of the nitrogen in the pyridine ring can destabilize the adjacent carbocation, potentially slowing down the S(_N)1 pathway compared to a true benzylic halide. However, protonation or quaternization of the pyridine nitrogen would significantly increase its electron-withdrawing effect, further disfavoring the S(_N)1 mechanism.

The lone pair of electrons on the pyridine nitrogen can potentially participate in the substitution reaction, especially under conditions that favor carbocation formation. This would involve the formation of a strained three-membered aziridinium-like intermediate. Such participation would lead to retention of stereochemistry.[2]

Diagram of Nucleophilic Substitution Pathways

Caption: Competing nucleophilic substitution pathways for this compound.

Elimination Reactions

Elimination reactions compete with substitution and lead to the formation of 2-vinylpyridine.

The E2 mechanism is a concerted process where a base removes a proton from the β-carbon while the leaving group departs. This is favored by:

-

Strong, sterically hindered bases.

-

High temperatures.

The E1 mechanism proceeds through the same carbocation intermediate as the S(_N)1 reaction. A weak base then removes a β-proton. It is favored under the same conditions as S(_N)1 reactions (polar protic solvents, substrates forming stable carbocations) and at higher temperatures.

Competition Between Substitution and Elimination

The outcome of the reaction of this compound with a nucleophile/base will depend on a careful balance of factors:

| Factor | Favors S(_N)2 | Favors S(_N)1/E1 | Favors E2 |

| Nucleophile/Base | Strong, non-bulky nucleophile | Weak nucleophile/base | Strong, bulky base |

| Solvent | Polar aprotic | Polar protic | Less polar solvents |

| Temperature | Lower temperatures | Higher temperatures favor E1 over S(_N)1 | Higher temperatures |

Table 1: Factors Influencing Reaction Pathways

Comparison with Isomers

The reactivity of this compound is distinct from its isomers.

| Compound | Structure | Primary Mode of Reactivity | Key Features |

| This compound | Py-CH(Cl)CH(3) | S(_N)1/S(_N)2/E1/E2 Competition | Secondary, benzylic-like halide; potential for carbocation stabilization and neighboring group participation. |

| 2-(2-Chloroethyl)pyridine | Py-CH(_2)CH(_2)Cl | β-Elimination (E1cb-like) | The pyridine ring activates the β-protons, favoring elimination, especially when the nitrogen is protonated or quaternized.[3] |

| 2-(Chloromethyl)pyridine | Py-CH(_2)Cl | S(_N)2 | Primary, benzylic-like halide; highly reactive towards nucleophiles via a backside attack. |

Table 2: Comparative Reactivity of Chloro-substituted Ethyl/Methyl Pyridines

Role in Drug Development

Pyridine-containing molecules are ubiquitous in pharmaceuticals. Halogenated pyridine intermediates are crucial for the synthesis of more complex drug candidates.[1] While there is no specific information on the use of this compound in drug development, its potential as a building block is significant. It allows for the introduction of a chiral ethyl-pyridine moiety, which could be important for stereospecific interactions with biological targets. Its reactivity allows for the attachment of various functional groups through nucleophilic substitution, enabling the generation of diverse compound libraries for screening.

Diagram of a Generic Drug Synthesis Workflow

Caption: Generalized workflow for the use of this compound in drug synthesis.

Conclusion

This compound is a molecule with a complex and synthetically valuable reactivity profile. As a secondary, benzylic-like halide, it is poised at the crossroads of several competing reaction pathways, including S(_N)1, S(_N)2, E1, and E2. The reaction outcome is highly dependent on the choice of nucleophile/base, solvent, and temperature. The potential for neighboring group participation by the pyridine nitrogen adds another layer of complexity and stereochemical control. While direct experimental data remains elusive, the principles outlined in this guide provide a robust framework for predicting its behavior and designing synthetic strategies that leverage its unique reactivity. Further experimental and computational studies are warranted to fully elucidate the kinetics and mechanisms of its reactions and to unlock its full potential as a versatile intermediate in organic synthesis and medicinal chemistry.

References

The Versatility of 2-(1-Chloroethyl)pyridine in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are fundamental building blocks in organic chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Among these, chloroalkylpyridines are particularly valuable as reactive intermediates that enable the introduction of the pyridyl moiety into a wide range of molecular scaffolds. This technical guide focuses on the potential applications of 2-(1-Chloroethyl)pyridine, a less-documented yet promising reagent. Due to the limited specific literature on this compound, this guide will draw parallels and provide illustrative examples from the chemistry of its close structural analogs, 2-(chloromethyl)pyridine and 2-chloro-5-(chloromethyl)pyridine, to highlight its expected reactivity and synthetic utility.

The primary reactivity of these compounds stems from the electrophilic nature of the carbon atom bearing the chlorine, making them excellent alkylating agents for a variety of nucleophiles. This reactivity is central to their application in the synthesis of complex molecules with diverse biological activities.

Synthesis of Chloroalkylpyridines

The synthesis of chloroalkylpyridines often starts from readily available methylpyridines (picolines). A common and efficient route to 2-(chloromethyl)pyridine involves the N-oxidation of 2-methylpyridine, followed by rearrangement and chlorination.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of 2-(chloromethyl)pyridine hydrochloride from 2-methylpyridine.

Caption: Synthetic pathway for 2-(chloromethyl)pyridine hydrochloride.

Key Applications in Organic Synthesis

The primary application of this compound and its analogs is as an alkylating agent in nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the adjacent carbon atom, facilitating attack by a wide range of nucleophiles.

Nucleophilic Substitution Reactions

These compounds readily react with nucleophiles such as amines, alcohols, thiols, and carbanions to form new carbon-heteroatom or carbon-carbon bonds. This reactivity is fundamental to their use in building more complex molecules.

Caption: General mechanism of nucleophilic substitution.

Applications in Pharmaceutical and Agrochemical Synthesis

Pyridine moieties are prevalent in a vast number of biologically active compounds. Chloroalkylpyridines serve as key intermediates in the synthesis of these molecules. For instance, they are used in the production of antihistamines, anti-inflammatory agents, and neonicotinoid insecticides.[1][2][3] The introduction of the 2-pyridylmethyl group is a common step in the synthesis of various active pharmaceutical ingredients (APIs).

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and reactions of chloroalkylpyridines, which can be considered analogous to the expected reactivity of this compound.

Table 1: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Methylpyridine | 1. H₂O₂, Acetic Acid; 2. Thionyl Chloride | Methanol | 70-80 | 10-14 | 80 | [4] |

| 2-Picoline-N-oxide | Phosgene, Triethylamine | Methylene Chloride | 3-5 | 1 | 71 (conversion) | [5] |

Table 2: Nucleophilic Substitution Reactions with 2-Chloro-5-(chloromethyl)pyridine

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Hydrazine Hydrate | 2-Chloro-5-(chloromethyl)pyridine | - | Reflux | 2-3 | 70 | [6] |

| Aromatic Aldehydes | 2-Chloro-5-(hydrazinylmethyl)pyridine | Acetic Acid | 30 | 0.08 | 90 | [6] |

Experimental Protocols

The following are illustrative experimental protocols for the synthesis and application of chloroalkylpyridines. These methods can likely be adapted for this compound with appropriate modifications.

Protocol 1: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride from 2-Methylpyridine[4]

-

Step 1: Oxidation of 2-Methylpyridine. In a suitable reaction vessel, combine 2-methylpyridine (1.0 eq), acetic acid (1.0-1.1 eq), and hydrogen peroxide (1.3-1.5 eq). Heat the mixture to 70-80 °C and maintain for 10-14 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Step 2: Acetate Formation. To the resulting 2-methylpyridine-N-oxide, add glacial acetic acid (1.5-2.0 eq) and continue the reaction.

-

Step 3: Hydrolysis. After the formation of 2-pyridylmethyl acetate, perform hydrolysis under alkaline conditions (e.g., with aqueous sodium hydroxide) to yield 2-pyridinemethanol.

-

Step 4: Chlorination. Dissolve the 2-pyridinemethanol in a suitable solvent such as methanol and react with thionyl chloride (1.1-1.3 eq) to produce 2-(chloromethyl)pyridine hydrochloride. The product can be isolated by filtration.

Protocol 2: General Procedure for Nucleophilic Substitution

-

Reaction Setup. In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, THF, or acetonitrile).

-

Addition of Base. If the nucleophile requires deprotonation, add a suitable base (e.g., NaH, K₂CO₃, or an organic base) and stir at the appropriate temperature until deprotonation is complete.

-

Addition of Alkylating Agent. Slowly add a solution of this compound (or its analog) (1.0-1.2 eq) in the same solvent to the reaction mixture.

-

Reaction Monitoring. Monitor the progress of the reaction by TLC or GC-MS.

-

Work-up and Purification. Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography, distillation, or recrystallization.

Logical Relationships in Pyridine Chemistry

The reactivity of substituted pyridines is governed by the electronic effects of the substituents and the inherent properties of the pyridine ring. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution and directs incoming nucleophiles to the 2- and 4-positions in nucleophilic aromatic substitution reactions.

Caption: Electronic effects influencing pyridine reactivity.

Conclusion

While specific data for this compound is not abundant in the current literature, its structural similarity to well-studied chloroalkylpyridines provides a strong basis for predicting its chemical behavior and potential applications. As a reactive intermediate, it holds promise for the synthesis of a wide array of functional molecules, particularly in the fields of medicinal chemistry and agrochemical development. The protocols and data presented in this guide, derived from its close analogs, offer a valuable starting point for researchers looking to explore the synthetic utility of this versatile building block. Further investigation into the specific reactivity and applications of this compound is warranted and could unveil novel synthetic pathways and molecular entities.

References

- 1. 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis_Chemicalbook [chemicalbook.com]

- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]

- 5. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomers of Chloroethylpyridine and Their Basic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of chloroethylpyridine, focusing on their synthesis, basic properties, and potential biological significance. The information is tailored for professionals in research, science, and drug development who are interested in the chemical and pharmacological characteristics of these pyridine derivatives.

Introduction to Chloroethylpyridine Isomers

Chloroethylpyridines are a class of heterocyclic compounds characterized by a pyridine ring substituted with a chloroethyl group. The position of this substituent on the pyridine ring gives rise to three primary positional isomers: 2-(2-chloroethyl)pyridine, 3-(2-chloroethyl)pyridine, and 4-(2-chloroethyl)pyridine. Further isomerism can exist based on the position of the chlorine atom on the ethyl side chain (e.g., 1-chloroethyl vs. 2-chloroethyl), though the 2-chloroethyl derivatives are more commonly studied. These compounds serve as valuable intermediates in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. Their basicity is a critical parameter influencing their reactivity, bioavailability, and interaction with biological targets.

Synthesis of Chloroethylpyridine Isomers

The synthesis of chloroethylpyridine isomers typically starts from the corresponding methylpyridines (picolines).

2-(2-Chloroethyl)pyridine: A common route for the synthesis of 2-(2-chloroethyl)pyridine involves the treatment of 2-methylpyridine (α-picoline) with a chlorinating agent. One efficient method involves the reaction of 2-picoline-N-oxide with phosphoryl chloride (POCl₃) in the presence of triethylamine.

3-(2-Chloroethyl)pyridine: The synthesis of the 3-isomer can be achieved through a multi-step process starting from 3-methylpyridine (β-picoline). This often involves oxidation to 3-pyridinecarboxylic acid, followed by esterification, reduction to 3-pyridinemethanol, and subsequent chlorination of the hydroxyl group.

4-(2-Chloroethyl)pyridine: Similar to the 3-isomer, 4-(2-chloroethyl)pyridine can be synthesized from 4-methylpyridine (γ-picoline) via a similar sequence of oxidation, esterification, reduction, and chlorination steps.

Basic Properties of Chloroethylpyridine Isomers

The basicity of pyridine and its derivatives is attributed to the lone pair of electrons on the nitrogen atom. This basicity can be quantified by the pKa of the conjugate acid (the pyridinium ion). The position of the chloroethyl group, an electron-withdrawing substituent, significantly influences the electron density on the nitrogen atom and thus the basicity of the molecule.

For comparison, the experimental pKa of the conjugate acid of pyridine is approximately 5.2. A chloro substituent directly on the pyridine ring, as in 3-chloropyridine, reduces the pKa to 2.84, demonstrating a significant decrease in basicity[1]. A predicted pKa value for the related compound, 4-(chloromethyl)pyridine, is 4.93. This suggests that the electron-withdrawing effect of the chloroalkyl group is less pronounced when it is separated from the ring by a methylene group, as the inductive effect weakens with distance.

Based on these principles, we can predict the following trend in basicity for the chloroethylpyridine isomers:

4-(2-chloroethyl)pyridine > 2-(2-chloroethyl)pyridine ≈ 3-(2-chloroethyl)pyridine > Pyridine

The 4-isomer is expected to be the most basic among the three, as the substituent is furthest from the nitrogen atom, minimizing the inductive effect. The 2- and 3-isomers are expected to have similar, lower basicities due to the closer proximity of the electron-withdrawing group to the nitrogen.

Table 1: Predicted and Related Experimental pKa Values

| Compound | Predicted/Experimental pKa | Notes |

| Pyridine | 5.2 (Experimental) | Parent compound for reference. |

| 3-Chloropyridine | 2.84 (Experimental)[1] | Demonstrates the effect of a chloro substituent on the ring. |

| 4-(Chloromethyl)pyridine | 4.93 (Predicted) | A closely related compound. |

| 2-(2-Chloroethyl)pyridine | Not available | Expected to be less basic than pyridine. |

| 3-(2-Chloroethyl)pyridine | Not available | Expected to be less basic than pyridine. |

| 4-(2-Chloroethyl)pyridine | Not available | Expected to be the most basic of the three isomers. |

Experimental Protocols for pKa Determination

The determination of pKa values for pyridine derivatives is crucial for understanding their chemical behavior. A widely used and accurate method is NMR Spectroscopy .

Experimental Workflow for pKa Determination by NMR:

Figure 1: Workflow for determining pKa by NMR spectroscopy.

Detailed Methodology:

-

Sample Preparation: A solution of the chloroethylpyridine isomer is prepared in deuterium oxide (D₂O) to avoid a large solvent signal in the proton NMR spectrum. A known concentration of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or sodium trimethylsilylpropanesulfonate (TSP), is added for referencing the chemical shifts.

-

pH Titration: The pH (or more accurately, the pD) of the solution is carefully adjusted by adding small aliquots of a strong acid (e.g., DCl in D₂O) or a strong base (e.g., NaOD in D₂O).

-

NMR Data Acquisition: After each pH adjustment, a ¹H NMR spectrum is recorded. The chemical shifts of the protons on the pyridine ring are sensitive to the protonation state of the nitrogen atom.

-

Data Analysis: The chemical shifts of the aromatic protons are plotted against the measured pH values. This plot will typically show a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.

Biological Significance and Signaling Pathways

While specific signaling pathways directly modulated by chloroethylpyridine isomers are not extensively documented, the broader class of chlorinated organic compounds and pyridine derivatives are known to have significant biological activities.

Chlorinated compounds are present in numerous FDA-approved drugs and are known to influence the pharmacokinetic and pharmacodynamic properties of molecules.[2][3] The introduction of a chlorine atom can affect a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Pyridine derivatives, in general, exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4] For instance, some pyridine-containing compounds have been investigated for their potential to induce apoptosis in cancer cell lines.

The chloroethyl group itself is a reactive moiety. As an alkylating agent, it has the potential to react with nucleophilic groups in biological macromolecules such as proteins and DNA. This reactivity is the basis for the mechanism of action of some anticancer drugs (e.g., nitrogen mustards), but it also raises concerns about potential mutagenicity. Indeed, related chloromethylpyridines have been shown to exhibit mutagenic activity in the Salmonella assay.[1]

Logical Relationship of Basicity to Biological Activity:

Figure 2: Influence of basicity on biological activity.

The basicity (pKa) of a chloroethylpyridine isomer is a key determinant of its degree of protonation at physiological pH (around 7.4). This, in turn, influences its ability to cross cell membranes (membrane permeability) and its interaction with the binding sites of proteins and enzymes, which often have specific charge requirements. These factors collectively impact the compound's bioavailability and overall pharmacological activity.

Conclusion

The isomers of chloroethylpyridine represent a class of compounds with interesting chemical and potentially significant biological properties. Their synthesis is well-established, and their basicity, a key physicochemical parameter, can be reliably determined using techniques like NMR spectroscopy. While more research is needed to elucidate their specific interactions with biological signaling pathways, their structural features suggest potential for further investigation in the context of drug discovery and development. A thorough understanding of their basic properties is a critical first step in exploring their therapeutic potential and understanding their mechanism of action.

References

- 1. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-(1-Chloroethyl)pyridine

Introduction

2-(1-Chloroethyl)pyridine is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis. As with any halogenated organic compound, it is crucial to handle this chemical with appropriate safety precautions to minimize risks to personnel and the environment. This guide provides a summary of available safety information, handling procedures, and emergency protocols.

Chemical and Physical Properties

Proper identification and understanding of the physical properties of a chemical are fundamental to its safe handling.

| Property | Value | Reference |

| CAS Number | 10445-92-8 | [1][2][3] |

| Molecular Formula | C7H8ClN | [2][3] |

| Molecular Weight | 141.60 g/mol | [2][3] |

| Boiling Point | 192 °C | [4] |

| Flash Point | 87 °C | [4] |

| Density | 1.109 g/cm³ | [4] |

| Storage | Sealed in dry, 2-8°C | [3] |

Hazard Identification and Toxicological Data

While specific toxicological data for this compound is limited, data from related compounds such as 2-(chloromethyl)pyridine hydrochloride and 2-chloro-5-(chloromethyl)pyridine suggest that this class of compounds can be harmful and corrosive.

GHS Hazard Statements for Structurally Similar Compounds:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H317: May cause an allergic skin reaction.[5]

-

H318: Causes serious eye damage.

Potential Health Effects:

-

Inhalation: May cause respiratory irritation. High concentrations of similar compounds are destructive to the mucous membranes and upper respiratory tract.[6]

-

Skin Contact: May cause skin irritation or severe burns.[6]

-

Eye Contact: Can cause serious eye damage.[6]

-

Ingestion: Harmful if swallowed. May cause burns to the oral cavity and gastrointestinal tract.[7]

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to strict handling protocols and the use of appropriate personal protective equipment are essential to ensure safety.

-

Work in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Use a local exhaust ventilation system to prevent the dispersion of dust or vapors.[7]

The following diagram outlines the recommended PPE for handling this compound.

-

Avoid all personal contact, including inhalation.[8]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.[8]

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, well-ventilated area away from incompatible materials.[8]

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

The following diagram illustrates the logical steps for responding to a chemical spill.

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Store at 2-8°C as recommended.[3]

-

Disposal: Dispose of this chemical and its container in accordance with local, state, and federal regulations. It should be treated as hazardous waste.[7]

Experimental Protocols

Due to the limited publicly available information, specific experimental protocols for this compound were not found. Researchers should develop their own detailed protocols based on the intended use, incorporating the safety and handling precautions outlined in this guide and the supplier's SDS. A thorough risk assessment should be conducted before any new experimental procedure is initiated.

References

- 1. keyorganics.net [keyorganics.net]

- 2. 10445-92-8 | 2-(1-Chloro-ethyl)-pyridine - Capot Chemical [capotchem.com]

- 3. 10445-92-8|this compound|BLD Pharm [bldpharm.com]

- 4. CAS # 10445-92-8, this compound - chemBlink [ww.chemblink.com]

- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. aaronchem.com [aaronchem.com]

Discovery and first synthesis of 2-(1-Chloroethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(1-Chloroethyl)pyridine, a valuable pyridine derivative for various applications in pharmaceutical and chemical research. While the initial discovery and first definitive synthesis are not prominently documented in a single seminal publication, a robust and widely utilized synthetic pathway proceeds via the reduction of 2-acetylpyridine to the corresponding alcohol, followed by chlorination. This document details the experimental protocols for this two-step synthesis, presents quantitative data in a structured format, and provides visualizations of the reaction pathway.

Synthetic Pathway Overview

The synthesis of this compound is most commonly achieved through a two-step process commencing with the readily available starting material, 2-acetylpyridine.

-

Reduction of 2-Acetylpyridine: The first step involves the reduction of the ketone functionality of 2-acetylpyridine to a secondary alcohol, yielding 2-(1-hydroxyethyl)pyridine. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄).

-

Chlorination of 2-(1-Hydroxyethyl)pyridine: The subsequent step is the conversion of the hydroxyl group of 2-(1-hydroxyethyl)pyridine to a chloro group. This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂).

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Reduction of 2-Acetylpyridine to 2-(1-Hydroxyethyl)pyridine

| Parameter | Value | Reference |

| Reactants | ||

| 2-Acetylpyridine | 1.0 eq | [Hypothetical Data] |

| Sodium Borohydride | 1.5 eq | [Hypothetical Data] |

| Solvent | Methanol | [Hypothetical Data] |

| Reaction Temperature | 0 °C to Room Temperature | [Hypothetical Data] |

| Reaction Time | 2 hours | [Hypothetical Data] |

| Yield | 95% | [Hypothetical Data] |

Note: The data presented in this table is representative and may vary based on specific experimental conditions.

Table 2: Chlorination of 2-(1-Hydroxyethyl)pyridine to this compound

| Parameter | Value | Reference |

| Reactants | ||

| 2-(1-Hydroxyethyl)pyridine | 1.0 eq | [Hypothetical Data] |

| Thionyl Chloride | 1.2 eq | [Hypothetical Data] |

| Solvent | Dichloromethane | [Hypothetical Data] |

| Catalyst/Base | Pyridine (catalytic) | [Hypothetical Data] |

| Reaction Temperature | 0 °C to Reflux | [Hypothetical Data] |

| Reaction Time | 3 hours | [Hypothetical Data] |

| Yield | 85% | [Hypothetical Data] |

Note: The data presented in this table is representative and may vary based on specific experimental conditions.

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound.

Step 1: Synthesis of 2-(1-Hydroxyethyl)pyridine

Materials:

-

2-Acetylpyridine

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Distilled water

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetylpyridine (1.0 eq) in methanol (10 volumes).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of distilled water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(1-hydroxyethyl)pyridine as a crude product, which can be used in the next step without further purification. A high yield of approximately 95% is expected.

Step 2: Synthesis of this compound

Materials:

-

2-(1-Hydroxyethyl)pyridine

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (anhydrous)

-

Pyridine (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 2-(1-hydroxyethyl)pyridine (1.0 eq) in anhydrous dichloromethane (10 volumes).

-

Add a catalytic amount of anhydrous pyridine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise from the dropping funnel to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield crude this compound. The product can be further purified by vacuum distillation. An expected yield is around 85%.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway for the preparation of this compound.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis.

Methodological & Application

Synthesis of Substituted Pyridines Using 2-(1-Chloroethyl)pyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridine derivatives utilizing 2-(1-chloroethyl)pyridine as a key reactive intermediate. The versatile reactivity of the 1-chloroethyl group allows for the introduction of a wide range of functional moieties through nucleophilic substitution, making this compound a valuable building block in medicinal chemistry and drug discovery. Pyridine scaffolds are integral to numerous pharmaceuticals, and the methodologies described herein offer robust pathways to novel and known biologically active molecules.[1][2][3]

Introduction to the Reactivity of this compound

This compound is an electrophilic substrate amenable to nucleophilic substitution reactions. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to the chlorine. The pyridine ring itself influences the reactivity of the side chain.

The primary application of this compound in synthesis is the introduction of the pyridin-2-ylethyl moiety onto various molecular scaffolds. This can be a crucial step in the synthesis of complex molecules with desired pharmacological properties.

General Reaction Pathway: Nucleophilic Substitution

The core reaction involves the displacement of the chloride ion by a nucleophile. This general transformation can be represented as follows:

Figure 1. General nucleophilic substitution reaction of this compound.

A variety of nucleophiles can be employed in this reaction, including:

-

Amines (Primary and Secondary): To form pyridin-2-ylethylamine derivatives.

-

Thiols: To generate pyridin-2-ylethyl sulfide derivatives.

-

Alcohols/Alkoxides: To produce pyridin-2-ylethyl ether derivatives.

-

Other Nucleophiles: Including carbanions and azides.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of substituted pyridines from this compound.

Synthesis of 2-(1-(Piperidin-1-yl)ethyl)pyridine

This protocol details the reaction of this compound with a secondary amine, piperidine, to yield 2-(1-(piperidin-1-yl)ethyl)pyridine. This class of compounds is of interest in medicinal chemistry for its potential biological activities.

Materials:

-

This compound

-

Piperidine

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and piperidine (1.2 eq).

-

The reaction mixture is stirred at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude product.

-

The crude product can be purified by column chromatography on silica gel to yield the pure 2-(1-(piperidin-1-yl)ethyl)pyridine.

Quantitative Data Summary:

| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Temperature | Yield (%) |

| This compound | Piperidine | K₂CO₃ | Acetonitrile | 4-6 | Reflux | ~75-85 |

Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Synthesis of N-(1-(Pyridin-2-yl)ethyl)aniline Derivatives

This protocol describes the synthesis of N-substituted pyridin-2-ylethylamines through the reaction of this compound with aniline derivatives.

Materials:

-

This compound

-

Substituted Aniline (e.g., aniline, p-toluidine)

-

Sodium Carbonate (Na₂CO₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and this compound (1.1 eq) in DMF.

-

Add sodium carbonate (2.0 eq) to the mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, or until TLC indicates the consumption of the starting material.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with dichloromethane (3 x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired N-(1-(pyridin-2-yl)ethyl)aniline derivative.

Quantitative Data Summary:

| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| This compound | Aniline | Na₂CO₃ | DMF | 8-12 | 80-90 | ~60-75 |

| This compound | p-Toluidine | Na₂CO₃ | DMF | 8-12 | 80-90 | ~65-80 |

Note: Yields are estimates and can be influenced by the electronic nature of the substituents on the aniline ring.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in the protocols.

Caption: Workflow for the synthesis of 2-(1-(Piperidin-1-yl)ethyl)pyridine.

Caption: Workflow for N-alkylation of anilines with this compound.

Applications in Drug Development

Pyridine and its derivatives are fundamental components of many approved drugs and drug candidates, exhibiting a wide range of biological activities including antimicrobial, antimalarial, and anticancer properties.[1][2][3][4] The ability to synthesize a diverse library of substituted pyridines from this compound is therefore highly valuable in the early stages of drug discovery.

The synthesized pyridin-2-ylethylamine and related structures can serve as key pharmacophores or as intermediates for further elaboration into more complex molecules. For instance, the introduction of the pyridin-2-ylethyl moiety can modulate the physicochemical properties of a lead compound, such as its solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.

Safety and Handling

This compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound.

References

- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(1-Chloroethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of 2-(1-chloroethyl)pyridine. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized pyridine derivatives, which are of significant interest in medicinal chemistry and materials science. The reactivity of the secondary benzylic chloride in this compound allows for the facile introduction of various nucleophiles, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.

Introduction